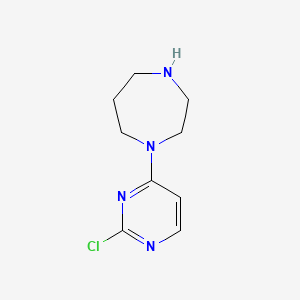

1-(2-Chloropyrimidin-4-yl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-9-12-4-2-8(13-9)14-6-1-3-11-5-7-14/h2,4,11H,1,3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDJJZNKCXGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220606 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502133-58-6 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloropyrimidin 4 Yl 1,4 Diazepane and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis of 1-(2-chloropyrimidin-4-yl)-1,4-diazepane reveals two primary disconnection points around the central pyrimidine-diazepane nitrogen-carbon bond. This leads to two main synthetic strategies:

Strategy A: Nucleophilic Substitution. This approach involves the disconnection of the N1-C4 bond between the diazepane and pyrimidine (B1678525) rings. The retrosynthesis suggests a nucleophilic aromatic substitution (SNAr) reaction between a 1,4-diazepane derivative and a 2,4-dichloropyrimidine (B19661). The key synthons are the pre-formed 1,4-diazepane ring and a suitably activated pyrimidine.

Strategy B: Ring Formation. An alternative disconnection breaks down the diazepane ring itself, suggesting its formation from acyclic precursors onto a pre-functionalized pyrimidine core. This strategy often involves the reaction of a pyrimidine bearing an amine and a reactive leaving group with a diamine or a protected diamine precursor.

A deconstruction-reconstruction strategy has also been proposed for pyrimidine diversification. researchgate.netnih.gov This involves converting a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. researchgate.netnih.gov This intermediate can then be used in various reactions to form other heterocycles. researchgate.netnih.gov

Development and Optimization of Novel Synthetic Pathways

The synthesis of pyrimidine and diazepine (B8756704) derivatives has seen significant advancements, with a focus on efficiency and atom economy.

Multi-Step Linear and Convergent Synthetic Routes

Both linear and convergent strategies are employed in the synthesis of this compound and its analogs.

Linear Synthesis: A common linear approach begins with the construction of the 2-chloropyrimidine (B141910) core, followed by the sequential addition of the diazepane moiety. For instance, 2-trichloromethyl-4-chloropyrimidines, synthesized through an acylation/cyclization-chlorination process, serve as valuable intermediates for creating a variety of substituted pyrimidines. thieme.de The synthesis of substituted pyrimidines can also be achieved through condensation reactions of various precursors. researchgate.net

Convergent Synthesis: Convergent strategies involve the separate synthesis of the pyrimidine and diazepane fragments, which are then coupled in a later step. This approach is often more efficient for creating a library of analogs, as different pyrimidine and diazepane derivatives can be independently synthesized and then combined. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to couple aryl or heteroaryl groups to the pyrimidine ring. mdpi.comresearchgate.netresearchgate.net For example, 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines have been synthesized via Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com

One-Pot and Cascade Cyclization Reactions for Heterocycle Formation

To enhance synthetic efficiency, one-pot and cascade reactions are increasingly utilized for the formation of the heterocyclic cores. rsc.orgnih.govmdpi.comsemanticscholar.orgnih.govnih.gov

Diazepine Ring Formation: One-pot syntheses of 1,4-diazepine derivatives have been developed using various catalytic systems. nih.govnih.gov For instance, the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids can produce 1,4-diazepine derivatives in high yields. nih.gov Another method involves a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diamines and diols via a hydrogen borrowing mechanism to form diazepanes. organic-chemistry.org Multicomponent reactions (MCRs) also offer an efficient route to diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.govresearchgate.net

Pyrimidine Ring Formation: The synthesis of the pyrimidine ring can be achieved through various cyclization strategies. mdpi.com A [3+3] cycloaddition of α,β-unsaturated ketones with benzamidine (B55565) hydrochloride, catalyzed by choline (B1196258) hydroxide, yields substituted pyrimidines. mdpi.com Another approach involves a [2+2+2] cyclization of alkynes and nitriles catalyzed by a zirconium complex. nih.gov

Optimization of Reaction Conditions and Yields (e.g., Solvents, Catalysts, Temperature, Pressure)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst | Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/DPPF) | Essential for cross-coupling reactions to form C-C or C-N bonds. The choice of ligand and palladium source can significantly impact yield and reaction rate. | mdpi.comresearchgate.netresearchgate.net |

| Copper catalysts (e.g., CuI/N,N-dimethylglycine, Cu(OTf)₂) | Effective for intramolecular C-N bond formation and in three-component coupling reactions. A binary Cu(I)/Cu(II) system can be more efficient. | mdpi.comnih.gov | |

| Ruthenium catalysts | A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be effective in overcoming catalyst poisoning by chelating diamines in diazepane synthesis. | organic-chemistry.org | |

| Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Act as efficient Brønsted acid catalysts for the synthesis of diazepine rings, allowing for lower catalyst loading and shorter reaction times compared to conventional acids like CF₃COOH. | nih.gov | |

| Solvent | Dioxane, Dimethylformamide (DMF) | Commonly used for Suzuki-Miyaura cross-coupling reactions. The choice of solvent can influence the reaction outcome. | mdpi.comresearchgate.net |

| Toluene, Ethanol | Used in various condensation and cyclization reactions. | nih.govjocpr.com | |

| Dioxane vs. DMSO | In some cases, the solvent can act as a switch to control the regioselectivity of the reaction, leading to different product isomers. | rsc.org | |

| Base | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) | Used in palladium-catalyzed cross-coupling reactions and other condensation reactions to facilitate the reaction. The choice of base can affect the yield. | mdpi.comresearchgate.netjocpr.com |

| Temperature | 70-110 °C | Many of the coupling and cyclization reactions require elevated temperatures to proceed efficiently. | mdpi.comorganic-chemistry.org |

| Room Temperature | Some reactions, particularly those involving highly reactive intermediates or catalysts, can be performed at room temperature. | mdpi.com |

Purification and Isolation Techniques for Chemical Intermediates and Final Products

The purification and isolation of this compound and its intermediates are critical steps to ensure the final product's purity.

Preparative Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, by-products, and other impurities. researchgate.netorganic-chemistry.org Column chromatography using silica (B1680970) gel is a common method. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve high purity. nih.gov

Crystallization: Crystallization is a powerful technique for purifying solid compounds. nih.govresearchgate.net The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical for successful crystallization.

Work-up Procedures: After the reaction is complete, a standard work-up procedure is typically employed. This often involves quenching the reaction, followed by extraction with an organic solvent, washing with aqueous solutions (e.g., water, brine) to remove inorganic salts and other water-soluble impurities, and finally drying the organic layer over a drying agent like sodium sulfate (B86663) or magnesium sulfate before concentrating it to obtain the crude product. organic-chemistry.orgmdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

Based on studies of related structures, such as derivatives of 2-chloropyrimidine (B141910) and 1,4-diazepane (homopiperazine), several structural features can be anticipated. vensel.orgmdpi.com The pyrimidine (B1678525) ring is expected to be planar. The 1,4-diazepane ring, a seven-membered heterocycle, typically adopts a flexible conformation, with twist-chair and boat conformations being common. mdpi.com The precise conformation in the solid state would be influenced by the steric and electronic effects of the 2-chloropyrimidine substituent and by intermolecular interactions, such as hydrogen bonding, within the crystal lattice. vensel.org

A representative table of crystallographic parameters for the parent 1,4-diazepane (homopiperazine) is provided below to illustrate the type of data obtained from such an analysis. mdpi.com

| Crystal Parameter | Representative Value for Homopiperazine mdpi.com |

| Crystal system | Tetragonal |

| Space group | I-42d |

| a (Å) | 7.208(2) |

| b (Å) | 7.208(2) |

| c (Å) | 23.094(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1199.9(6) |

| Z | 8 |

This data is for the parent 1,4-diazepane and serves as an illustrative example.

High-Resolution Mass Spectrometry for Confirmation of Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govmdpi.com For 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. mdpi.commdpi.com

The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value, typically with a mass accuracy in the low ppm range. This high accuracy allows for the unambiguous determination of the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure, showing characteristic losses of fragments corresponding to the chloropyrimidine and diazepane moieties. researchgate.net

| Ion | Calculated m/z |

| [C₉H₁₃ClN₄ + H]⁺ | 229.0907 |

| [C₉H₁₃³⁷ClN₄ + H]⁺ | 231.0878 |

Calculated monoisotopic masses for the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the connectivity and spatial relationships of atoms in a molecule in solution. A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, would be required for the complete structural assignment of this compound. mdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrimidine and diazepane rings. The pyrimidine protons would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the chloro substituent. The diazepane protons would exhibit more complex patterns in the aliphatic region, reflecting the ring's conformation and the different chemical environments of the methylene (B1212753) groups. mdpi.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The chemical shifts of the pyrimidine carbons would be characteristic of a heteroaromatic system, while the diazepane carbons would appear at higher field. mdpi.com

2D NMR: COSY spectra would reveal proton-proton coupling networks, helping to assign adjacent protons within the diazepane ring. HSQC spectra would correlate each proton with its directly attached carbon atom. HMBC spectra would provide crucial long-range proton-carbon correlations, establishing the connectivity between the 2-chloropyrimidine and 1,4-diazepane rings.

Expected ¹H NMR Chemical Shifts (ppm)

| Protons | Expected Chemical Shift Range |

|---|---|

| Pyrimidine-H | 7.0 - 8.5 |

| Diazepane-CH₂ | 2.5 - 4.0 |

Expected ¹³C NMR Chemical Shifts (ppm)

| Carbons | Expected Chemical Shift Range |

|---|---|

| Pyrimidine-C | 110 - 170 |

These are predicted ranges based on data for 2-chloropyrimidine and 1,4-diazepane derivatives. mdpi.comchemicalbook.com

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule. thermofisher.comyoutube.com These two techniques are complementary; FT-IR is sensitive to vibrations that induce a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. thermofisher.comyoutube.com

For this compound, the spectra would be characterized by vibrations of the pyrimidine ring, the C-Cl bond, the C-N bonds, and the N-H and C-H bonds of the diazepane moiety.

FT-IR Spectroscopy: Key absorptions would include N-H stretching vibrations of the secondary amine in the diazepane ring (around 3300 cm⁻¹), C-H stretching vibrations (aliphatic and aromatic, 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (1500-1600 cm⁻¹), and C-N stretching vibrations (1100-1300 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region (600-800 cm⁻¹). nih.govnih.gov

Raman Spectroscopy: The Raman spectrum would also show characteristic bands for the pyrimidine ring breathing modes, which are often strong in Raman. The symmetric C-H and N-H stretching vibrations would also be observable. nih.govnih.gov

Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | FT-IR | Raman |

|---|---|---|

| N-H Stretch | ~3300 | ~3300 |

| C-H (Aromatic) | ~3100-3000 | ~3100-3000 |

| C-H (Aliphatic) | ~2950-2850 | ~2950-2850 |

| C=N, C=C Stretch | ~1600-1500 | ~1600-1500 |

| C-N Stretch | ~1300-1100 | ~1300-1100 |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The applicability of these techniques to this compound depends on whether the molecule is chiral.

The target compound itself does not possess a stereocenter. However, the 1,4-diazepane ring can adopt chiral conformations. If the interconversion between these conformations is slow enough at a given temperature to allow for the separation of enantiomers, or if a chiral derivative is synthesized, then CD and ORD could be used to determine the absolute configuration. The Cotton effect observed in the CD spectrum, corresponding to the electronic transitions of the pyrimidine chromophore, would provide information about the stereochemistry of the molecule.

Chemical Reactivity and Transformation Studies of the 1 2 Chloropyrimidin 4 Yl 1,4 Diazepane Core

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring (e.g., Replacement of the Chloro Substituent)

The pyrimidine ring in 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine atom at the C2 position is a good leaving group, and this position is activated for nucleophilic attack. stackexchange.comechemi.com

The SNAr reaction is a cornerstone for the derivatization of this core structure. A variety of nucleophiles can be employed to displace the C2-chloro substituent, leading to the formation of a diverse range of analogues. Common nucleophiles include primary and secondary amines, alcohols (alkoxides), and thiols (thiolates). wuxiapptec.comwuxiapptec.com For instance, reaction with various amines introduces new amino substituents, a common strategy in the development of kinase inhibitors. The reaction typically proceeds under basic conditions or with thermal or microwave assistance to facilitate the substitution. wuxiapptec.com The reactivity of the chloro-substituent is significantly enhanced by the aza groups in the ring which stabilize the negatively charged intermediate. wikipedia.org

The general scheme for SNAr at the C2 position involves the attack of a nucleophile, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. nih.gov

Table 1: Representative SNAr Reactions on the 2-Chloropyrimidine (B141910) Moiety This table illustrates typical transformations analogous to those performed on the this compound core.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

|---|---|---|

| Morpholine | K2CO3, DMF, 100 °C | 2-Morpholinopyrimidine derivative |

| Aniline | Pd-catalyst, base, toluene | 2-Anilinopyrimidine derivative |

| Sodium Methoxide | Methanol, reflux | 2-Methoxypyrimidine derivative |

| Benzyl (B1604629) Mercaptan | NaH, THF | 2-(Benzylthio)pyrimidine derivative |

Reactions Involving the Diazepane Nitrogen Atoms (e.g., Alkylation, Acylation, Amidation, Reductive Amination)

The 1,4-diazepane ring contains two nitrogen atoms, but in the this compound core, the N1 nitrogen is part of an enamine-like system and is significantly less nucleophilic than the secondary amine at the N4 position. Consequently, the N4 nitrogen is the primary site for functionalization.

Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent quaternization. This reaction introduces a variety of alkyl or substituted alkyl groups onto the diazepane ring.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the formation of amides. This is a robust method for introducing a wide range of functional groups, including aromatic, heteroaromatic, and aliphatic acyl moieties. nih.gov

Amidation/Sulfonylation: The N4 nitrogen can also be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides.

Reductive Amination: Reductive amination offers a powerful method for introducing substituted alkyl groups. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the N4-amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comnih.gov This method is highly versatile and avoids the over-alkylation issues that can arise with direct alkylation. masterorganicchemistry.com

Table 2: Common Reactions at the N4 Position of the Diazepane Ring

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., DIPEA) | Alkyl (R) |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et3N) | Acyl (RCO) |

| N-Sulfonylation | RSO2Cl (Sulfonyl Chloride), Base | Sulfonyl (RSO2) |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)3 | Substituted Alkyl (RCH2) |

Functionalization and Derivatization Strategies on the Diazepane Ring

Beyond direct reactions on the N4 nitrogen, broader strategies exist for functionalizing the diazepane ring, often by incorporating desired substituents during the synthesis of the ring itself. rsc.orgresearchgate.netresearchgate.net This "late-stage diversification" approach allows for the creation of complex molecules with tailored properties. researchgate.net

Strategies include using chiral amino acids or other enantiomerically pure building blocks to construct the seven-membered ring, which installs functionality on the carbon backbone with stereochemical control. researchgate.net For example, 1,4-diazepanes with substituents at various positions can be synthesized, and the configuration of these substituents can be crucial for biological activity. researchgate.net

Furthermore, multicomponent reactions provide an efficient pathway to assemble complex diazepine (B8756704) derivatives in a single step from three or more starting materials. researchgate.net Palladium-catalyzed carboamination reactions have also been developed as a modern method for constructing substituted 1,4-benzodiazepine (B1214927) cores, a related and structurally similar class of compounds. researchgate.net Ring-opening reactions of fused systems, such as an azetidine (B1206935) ring attached to the diazepine core, can also serve as a platform for introducing diverse functional groups. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: Chemical transformations on the this compound core are governed by significant regioselectivity.

On the Pyrimidine Ring: The initial synthesis of the title compound from 1,4-diazepane and 2,4-dichloropyrimidine (B19661) proceeds with high regioselectivity. The nucleophilic attack occurs preferentially at the C4 position of the pyrimidine ring. wuxiapptec.comstackexchange.com This is because the negative charge of the Meisenheimer intermediate is better stabilized by the adjacent nitrogen at N1 and the para-nitrogen at N3. stackexchange.comechemi.com While C4 is generally more reactive, substituents on the pyrimidine ring can alter this preference, sometimes favoring C2 substitution. wuxiapptec.comnih.govacs.org Once the diazepane is attached at C4, the remaining chloro group at C2 is the sole site for subsequent SNAr reactions.

On the Diazepane Ring: As mentioned previously, there is high regioselectivity in the functionalization of the diazepane nitrogens. The N4 secondary amine is significantly more nucleophilic and sterically accessible than the N1 nitrogen, whose lone pair is delocalized into the electron-deficient pyrimidine ring. Therefore, reactions like alkylation, acylation, and reductive amination occur almost exclusively at the N4 position.

Stereoselectivity: Introducing and controlling stereochemistry is critical for developing pharmacologically active agents.

Substrate-Controlled Stereoselectivity: The most common strategy to achieve stereoselectivity is to use enantiomerically pure starting materials for the synthesis of the diazepane ring. For instance, using chiral diamines or amino acids as precursors yields chiral diazepanes, and this chirality can direct the outcome of subsequent reactions.

Reagent-Controlled Stereoselectivity: Asymmetric transformations can be applied to the diazepine scaffold. For example, asymmetric alkylation or other C-C bond-forming reactions catalyzed by chiral transition metal complexes can create new stereocenters on the ring with high enantiomeric or diastereomeric excess. nih.gov Mechanistic studies, often supported by computational models, are crucial for understanding and predicting the stereochemical outcome of these cyclization and functionalization reactions. nih.gov

Mechanistic Investigations of Key Organic Reactions

The primary reaction mechanism governing the chemistry of the pyrimidine ring is the Nucleophilic Aromatic Substitution (SNAr). wikipedia.org

The classical SNAr mechanism is a two-step process:

Addition Step: The nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. nih.gov This step is typically the rate-determining step of the reaction. stackexchange.com The stability of this intermediate is key; the negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which lowers the activation energy for its formation. stackexchange.comechemi.com

Elimination Step: The leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. This step is usually fast.

Recent research, combining kinetic isotope effect studies and computational analysis, suggests that while the two-step mechanism is a valid model, some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur simultaneously without a discrete intermediate. nih.govnih.gov

Computational Investigations: Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), have become invaluable tools for investigating these reaction mechanisms. researchgate.netresearchgate.net QM analyses can:

Predict regioselectivity by calculating the energies of the transition states for nucleophilic attack at different positions (C2 vs. C4). wuxiapptec.comwuxiapptec.comwuxiapptec.com

Analyze Frontier Molecular Orbitals (FMOs). The regioselectivity often correlates with the location of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic site. wuxiapptec.comstackexchange.com For 2,4-dichloropyrimidine, the LUMO coefficient is generally larger at C4, predicting it as the primary site of attack. wuxiapptec.comstackexchange.com

Elucidate the role of non-covalent interactions, such as hydrogen bonding between the substrate and nucleophile, which can dramatically influence the reaction pathway and selectivity. wuxiapptec.comwuxiapptec.com

These mechanistic insights are crucial for predicting reaction outcomes, optimizing conditions, and designing new synthetic routes toward complex molecular targets based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane. These calculations provide a detailed picture of the molecule's electronic properties, which are fundamental to its chemical behavior.

DFT studies can be employed to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the chloropyrimidine ring is expected to influence the electron distribution across the entire molecule, affecting the energies of the frontier molecular orbitals. The chlorine atom at the 2-position and the nitrogen atoms within the pyrimidine (B1678525) and diazepane rings will have a significant impact on the molecule's electrostatic potential, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with biological targets.

Reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can further quantify the molecule's reactivity. These parameters are valuable for predicting its behavior in various chemical environments and its potential to engage in different types of chemical reactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Electron Affinity | 1.0 eV | The energy released when an electron is added. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron. |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Flexible Diazepane Ring System

The seven-membered 1,4-diazepane ring in this compound is inherently flexible and can adopt multiple low-energy conformations. Understanding the conformational landscape of this ring system is crucial, as the specific three-dimensional shape of the molecule will dictate its ability to bind to a biological target.

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify the various stable conformations, such as chair, boat, and twist-boat forms, and to determine their relative energies. For N,N-disubstituted-1,4-diazepane derivatives, studies have shown that they can exist in unexpected low-energy conformations, including a twist-boat ring conformation, which may be stabilized by intramolecular interactions nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational flexibility of the diazepane ring. mdpi.com By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and the preferred conformational states in a given environment, such as in aqueous solution. These simulations are essential for understanding how the molecule behaves in a physiological setting and how its shape might adapt upon binding to a receptor. For diazepane-based ligands, MD simulations have been used to confirm docking results and to understand the behavior of the ligand-receptor complex over time. nih.gov

Table 2: Relative Energies of 1,4-Diazepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Geometric Features |

| Chair | 0.0 | Most stable, pseudo-equatorial/axial substituents. |

| Twist-Boat | 1.5 - 2.5 | A flexible, intermediate energy conformation. |

| Boat | 3.0 - 4.0 | Higher energy, potential for steric clashes. |

Note: The relative energies are illustrative and can vary based on the specific substituents on the diazepane ring.

Theoretical Studies of Ligand-Scaffold Interactions and Binding Mode Analysis via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking simulations can be used to explore its potential interactions with various biological targets. These studies are fundamental in rational drug design, helping to identify potential protein targets and to understand the key interactions that drive binding affinity.

In a typical docking study, a three-dimensional model of the target protein is used, and the ligand is placed in the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the top-scoring poses representing the most likely binding modes.

The 2-chloropyrimidine (B141910) moiety of the molecule can participate in various non-covalent interactions, including hydrogen bonding (with the nitrogen atoms acting as acceptors) and halogen bonding (with the chlorine atom). The diazepane ring, with its flexible nature, can adopt a conformation that optimizes its fit within the binding pocket, engaging in hydrophobic and van der Waals interactions. The nitrogen atoms in the diazepane ring can also act as hydrogen bond donors or acceptors.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Fragment | Potential Interaction Type | Interacting Protein Residue (Example) |

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Lysine, Arginine (side chain NH) |

| 2-Chloro Substituent | Halogen Bond, Hydrophobic | Leucine, Valine, Phenylalanine |

| Diazepane NH | Hydrogen Bond Donor | Aspartate, Glutamate (side chain COOH) |

| Diazepane CH2 | Hydrophobic, van der Waals | Alanine, Isoleucine |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorptions, Vibrational Frequencies)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. These predictions are valuable for a number of reasons: they can aid in the interpretation of experimental spectra, help to confirm the structure of a synthesized compound, and provide insights into the molecule's electronic structure and bonding.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. These predicted spectra can be compared with experimental data to confirm the correct assignment of peaks and to verify the compound's structure.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of the electronic transitions, which correspond to the absorption of light at specific wavelengths. The predicted spectrum can provide information about the electronic structure of the molecule and the nature of its chromophores.

The vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. By analyzing the vibrational modes, it is possible to identify the characteristic functional groups present in the molecule and to gain a deeper understanding of its bonding and structure.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Interpretation |

| ¹H NMR | Chemical shifts for aromatic and aliphatic protons. | Provides information on the electronic environment of each proton. |

| ¹³C NMR | Chemical shifts for each carbon atom. | Reveals the carbon skeleton and functional groups. |

| UV-Vis | λmax around 260-280 nm. | Corresponds to π → π* transitions in the pyrimidine ring. |

| IR | Vibrational frequencies for C-H, C-N, C=N, C-Cl bonds. | Confirms the presence of key functional groups. |

Note: The predicted data are illustrative and would be obtained from specific computational calculations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are powerful tools for exploring chemical space and for designing new molecules with desired properties.

For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity against a particular target. This would involve synthesizing and testing a set of related compounds and then using computational methods to calculate a variety of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising areas of chemical space. QSAR studies have been successfully applied to diazepane derivatives to model and predict their inhibitory activity against targets such as the CXCR3 receptor. nih.gov

Table 5: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Volume | Three-dimensional shape and size. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

1 2 Chloropyrimidin 4 Yl 1,4 Diazepane As a Chemical Synthon and Scaffold for Advanced Molecular Architectures

Design and Synthesis of Chemically Diverse Derivatives and Analogues

The molecular framework of 1-(2-chloropyrimidin-4-yl)-1,4-diazepane serves as a versatile starting point for the generation of a wide array of chemical derivatives. The reactivity of this compound is primarily centered around the electrophilic nature of the pyrimidine (B1678525) ring, which is activated by the electron-withdrawing chloro substituent, and the nucleophilic character of the secondary amine within the diazepane ring. This dual reactivity allows for a modular approach to the synthesis of diverse analogues.

A principal strategy for derivatization involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position of the pyrimidine ring. This reaction is amenable to a broad range of nucleophiles, including amines, alcohols, and thiols, leading to the corresponding 2-substituted pyrimidine derivatives. The choice of nucleophile allows for the introduction of various functional groups and structural motifs, thereby enabling the systematic exploration of chemical space. For instance, reaction with different primary and secondary amines can introduce alkyl, aryl, or heterocyclic substituents, each modulating the physicochemical properties of the resulting molecule.

Furthermore, the secondary amine in the 1,4-diazepane ring provides another site for modification. Acylation, alkylation, and reductive amination are common methods employed to append diverse substituents at this position. For example, treatment with various aroyl chlorides can yield a series of N-acylated derivatives. nih.gov A multi-step sequence involving the protection of the diazepane nitrogen (e.g., with a Boc group), followed by acylation and subsequent deprotection and N-alkylation, has been utilized to synthesize libraries of 1,4-diazepane-based compounds. nih.gov

This modularity in synthesis is exemplified by the preparation of various substituted pyrimido[4,5-b] nih.govvulcanchem.comdiazepines, where sequential functionalization at different positions of the core scaffold is possible. researchgate.net The ability to independently modify both the pyrimidine and diazepine (B8756704) moieties of this compound facilitates the generation of combinatorial libraries of compounds with tailored properties.

Interactive Data Table: Examples of Synthetic Transformations for Derivatization

| Reaction Type | Reagent/Conditions | Position of Modification | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | R-NH2, base | C2 of Pyrimidine | Secondary or Primary Amine |

| Nucleophilic Aromatic Substitution | R-OH, base | C2 of Pyrimidine | Ether |

| Nucleophilic Aromatic Substitution | R-SH, base | C2 of Pyrimidine | Thioether |

| N-Acylation | R-COCl, Et3N | N4 of Diazepane | Amide |

| N-Alkylation | R-X, base | N4 of Diazepane | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N4 of Diazepane | Tertiary Amine |

Utilization in the Construction of Complex Polycyclic Heterocyclic Systems

The inherent structural features of this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard, often involving the interplay between substituents on the pyrimidine and diazepine rings.

One common approach involves introducing a suitable functional group onto the diazepine nitrogen that can subsequently react with the C2-chloro position of the pyrimidine ring. For example, appending a side chain with a terminal nucleophile (e.g., an amino or hydroxyl group) to the N4 position of the diazepine can facilitate an intramolecular SNAr reaction, leading to the formation of a new ring fused to the diazepine moiety. This strategy allows for the construction of various tricyclic and tetracyclic systems.

The fusion of pyrimidine and diazepine rings to form pyrimidodiazepines is a notable application. researchgate.net These bicyclic scaffolds are of interest as they can mimic purine and pteridine structures, which are prevalent in biologically active molecules. researchgate.net The synthesis of these systems often involves the cyclocondensation of a suitably functionalized pyrimidine precursor with a diamine, or through intramolecular reactions of a pre-formed diazepine-pyrimidine conjugate. For instance, a one-pot tandem reduction-cyclization reaction has been reported for the synthesis of a pyrimido[4,5-b] nih.govvulcanchem.comdiazepin-6-one scaffold. researchgate.net

Furthermore, the diazepine ring itself can be a template for constructing fused systems. For example, benzodiazepines, a well-known class of privileged structures in medicinal chemistry, can be synthesized through various strategies, including intramolecular C-N bond coupling. nih.govmdpi.com While not directly starting from this compound, these synthetic methodologies highlight the potential of the diazepine core in forming complex polycyclic architectures. The principles of these cyclization reactions, such as intramolecular cross-coupling and ring-opening of strained heterocycles, can be conceptually applied to derivatives of this compound to generate novel fused systems. nih.gov

Applications as a Modular Building Block in Scaffold-Oriented Synthesis and Combinatorial Chemistry

The structural attributes of this compound make it an ideal building block for scaffold-oriented synthesis and combinatorial chemistry. Its two distinct points of chemical reactivity—the C2-chloro group on the pyrimidine and the secondary amine on the diazepine—allow for the systematic and independent introduction of diversity into the molecular structure.

In scaffold-oriented synthesis, the goal is to generate a collection of molecules with diverse three-dimensional shapes based on a common core structure. The this compound scaffold can be decorated with a variety of substituents at its reactive sites to create a library of compounds with different spatial arrangements and physicochemical properties. This modular approach is highly efficient for exploring chemical space and identifying novel molecular frameworks with desired biological activities. nih.govsemanticscholar.org For example, a library of 1,4-diazepane-2-ones was generated on a solid support for combinatorial synthesis, demonstrating the utility of the diazepine core in creating diverse compound collections. doi.org

Combinatorial chemistry leverages this modularity to rapidly generate large numbers of compounds. By reacting the this compound core with a set of diverse building blocks at each of its reactive positions, a matrix of products can be synthesized. For instance, reacting the core with ten different amines at the C2 position and ten different acylating agents at the diazepine nitrogen would, in principle, yield one hundred distinct products. This high-throughput approach is invaluable in the early stages of drug discovery for identifying hit compounds.

The versatility of the pyrimidine-diazepine scaffold is further enhanced by the potential for subsequent intramolecular cyclization reactions, as discussed in the previous section. This allows for the transformation of a relatively simple, decorated scaffold into a more complex, rigid, and polycyclic system, further expanding the structural diversity of the resulting compound library. The development of modular synthetic routes to various diazepane and related heterocyclic scaffolds underscores their importance in generating lead-like molecules that complement existing compound collections. nih.govsemanticscholar.org

Exploration in Ligand Design for Chemical Probes

The this compound scaffold holds potential for the design of chemical probes, which are small molecules used to study biological systems and validate therapeutic targets. rjeid.com A well-designed chemical probe should exhibit high affinity and selectivity for its target protein. The modular nature of the this compound scaffold allows for the systematic optimization of these properties.

The diazepine and pyrimidine moieties can serve as a core structure that can be elaborated with various pharmacophoric features to achieve specific interactions with a target protein. For example, the diazepine ring can act as a scaffold to orient substituents in a defined three-dimensional arrangement, mimicking the binding mode of a known ligand or exploring new interactions within a binding pocket. The ability to introduce a wide range of functional groups at both the C2 position of the pyrimidine and the N4 position of the diazepine allows for fine-tuning of properties such as potency, selectivity, and cell permeability.

The synthesis of libraries of diazepane-containing derivatives has been explored for targeting specific protein families, such as sigma receptors. nih.gov In such studies, the diazepine core is functionalized with various aromatic and heterocyclic groups to modulate receptor affinity and subtype selectivity. nih.gov This approach demonstrates how the 1,4-diazepane scaffold can be systematically modified to develop potent and selective ligands.

Furthermore, the scaffold can be functionalized with reporter groups, such as fluorescent dyes or biotin tags, to create chemical probes for use in biochemical and cell-based assays. The reactive handles on the this compound molecule provide convenient points for the attachment of such tags, either directly or via a linker. The development of such probes can facilitate target identification, validation, and the elucidation of biological pathways. rjeid.com

Emerging Trends and Future Directions in Research on Pyrimidine Diazepane Compounds

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are often criticized for their use of hazardous solvents and toxic reagents. rasayanjournal.co.in In response, the field is pivoting towards green chemistry, a philosophy that emphasizes the design of products and processes that minimize the use and generation of hazardous substances. nih.govpowertechjournal.com For pyrimidine-diazepane compounds, this shift is manifesting in several innovative strategies that offer higher yields, reduced environmental impact, and greater economic feasibility. rasayanjournal.co.in

Key green synthetic techniques now being applied include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. powertechjournal.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating high-energy intermediates through acoustic cavitation. rasayanjournal.co.innih.govnih.gov

Solvent-Free Reactions: By eliminating volatile organic solvents and sometimes using mechanochemical methods like "grindstone chemistry," these approaches reduce waste and environmental harm. powertechjournal.comresearchgate.net

Use of Green Catalysts: There is a growing emphasis on employing reusable, heterogeneous, or metal-free catalysts, such as organocatalysts, nano-catalysts, and ionic liquids, to drive reactions more efficiently and sustainably. powertechjournal.comresearchgate.net

Multicomponent and One-Pot Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, which minimizes the need for intermediate purification steps, saves time, and reduces solvent usage. rasayanjournal.co.inresearchgate.net

For instance, the synthesis of pyrimidino-diazepine derivatives has been successfully achieved via a one-pot condensation reaction using a cationic surfactant in an ethanol-based solvent system, noted for its low toxicity and availability. alliedacademies.org Another approach uses potassium persulfate (KPS) as an eco-friendly oxidant for the synthesis of dibenzo[b,e] rasayanjournal.co.innih.govdiazepine (B8756704) derivatives in water, a green solvent. researchgate.net

| Green Synthesis Technique | Description | Advantages over Conventional Methods | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, increased yields, improved purity. | powertechjournal.comnih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to initiate and accelerate reactions. | Enhanced reaction rates, conservation of energy, minimized waste. | rasayanjournal.co.innih.gov |

| Solvent-Free Reactions (Mechanochemistry) | Reactions are conducted by grinding solid reactants together, often without any solvent. | Eliminates hazardous solvents, high efficiency, eco-friendly. | powertechjournal.comresearchgate.net |

| Green Catalysts | Use of reusable, non-toxic catalysts like nano-catalysts or organocatalysts. | High catalytic activity, reusability, reduced environmental impact. | powertechjournal.comresearchgate.net |

| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single vessel to form a final product in one step. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.inalliedacademies.org |

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies

The precise characterization of the three-dimensional structure of pyrimidine-diazepane compounds is fundamental to understanding their reactivity and function. While standard spectroscopic methods remain crucial, the trend is moving towards advanced and dynamic techniques for more detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1H and 13C NMR, advanced multidimensional NMR techniques (like COSY, HSQC, and HMBC) are indispensable for unambiguously assigning the complex structures of novel pyrimidine derivatives. mdpi.comresearchgate.net These methods are critical for studying dynamic processes, such as conformational changes in the flexible seven-membered diazepane ring and identifying different tautomeric forms. mdpi.commdpi.com

Derivative Spectroscopy: For quantitative analysis, UV-Vis derivative spectroscopy offers a powerful method to resolve overlapping spectral bands, enabling the precise quantification of compounds like benzodiazepines in various media. nih.govoup.com This technique could be applied to study reaction kinetics or binding interactions involving 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane.

Integration with Computational Methods: A significant trend is the coupling of experimental spectroscopic data (NMR, IR) with quantum chemical methods like Density Functional Theory (DFT). mdpi.commdpi.com This synergy allows for the highly accurate modeling of geometrical parameters (bond lengths, angles) and helps in assigning complex spectra, providing a much deeper understanding of the molecule's electronic structure and stability. mdpi.com

| Spectroscopic Technique | Application for Pyrimidine-Diazepane Compounds | Type of Information Obtained | Reference |

|---|---|---|---|

| Multidimensional NMR (COSY, HSQC) | Elucidation of complex 3D structures and proton/carbon connectivity. | Conformational analysis of the diazepane ring, stereochemistry. | mdpi.comresearchgate.net |

| X-Ray Crystallography | Provides the definitive solid-state structure of a crystalline compound. | Precise bond lengths, bond angles, and intermolecular interactions. | mdpi.com |

| FT-IR Spectroscopy | Identification of key functional groups. | Confirmation of C=N, C-Cl, and N-H bonds in the structure. | researchgate.netnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments. | nih.gov |

| DFT-Enhanced Spectroscopy | Combines experimental data with theoretical calculations for refined analysis. | Accurate prediction of NMR chemical shifts and vibrational frequencies. | mdpi.commdpi.com |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

Predicting Molecular Properties: Neural networks can be trained on large datasets of known molecules to predict properties of new ones. nih.gov For example, AI models can predict drug release profiles for diazepam-based formulations or the aromaticity of pyrimidine rings based on their substituents. nih.govresearchgate.netnih.gov An AI framework known as MetaGIN can deliver fast and accurate predictions of molecular properties using only 2D molecular graphs, drastically reducing computational time and resources. newswise.com

Forecasting Bioactivity and Potency: ML models, including support vector regression and conditional variational autoencoders, are being developed to predict the potency of bioactive compounds from their chemical structure. nih.gov This allows for the high-throughput virtual screening of vast chemical libraries to identify promising candidates for specific biological targets.

Generative Models for Novel Compound Design: Going beyond prediction, AI is now being used to generate entirely new molecular structures. neurosciencenews.com Chemical language models, akin to "ChatGPT for molecules," can be trained to design novel compounds with specific desired properties, such as the ability to bind to multiple biological targets simultaneously. neurosciencenews.com This approach can inspire the design of innovative pyrimidine-diazepane derivatives that a human chemist might not have conceived.

| AI/ML Application | Methodology | Predicted Outcome for Pyrimidine-Diazepanes | Reference |

|---|---|---|---|

| Property Prediction | Artificial Neural Networks (ANN), Graph Neural Networks (GNN). | Solubility, toxicity, aromaticity, reaction kinetics. | newswise.comnih.gov |

| Potency Prediction | Conditional Variational Autoencoders (CVAE), Support Vector Regression (SVR). | Prediction of binding affinity to biological targets. | nih.gov |

| De Novo Drug Design | Chemical Language Models, Generative Adversarial Networks (GANs). | Generation of novel pyrimidine-diazepane structures with desired activities. | neurosciencenews.com |

| Reaction Outcome Prediction | Machine learning models trained on reaction data. | Predicting yields and optimal conditions for synthesizing new derivatives. | nih.gov |

Strategic Exploration of Uncharted Chemical Space and Novel Reactivity

While known pyrimidine-diazepane structures have shown promise, a vast "chemical space" of related but currently unknown molecules remains to be explored. nih.govresearchgate.net Future research will focus on strategically navigating this uncharted territory to discover compounds with novel reactivity and unprecedented applications.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds. For example, practical and efficient methods have been developed for the synthesis of a 33-membered library of pyrimido[4,5-e] rasayanjournal.co.innih.govdiazepin-7(6H)-ones, close analogs of the title compound. nih.gov This strategy is based on using substituted pyrimidines as building blocks that can react with various amines and amino acids to quickly construct a diverse set of molecules. nih.gov

Scaffold-Based Drug Discovery: The 1,4-diazepane core is being used as a scaffold to build novel inhibitors for various biological targets. Research has shown that derivatives like 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones can act as potent antagonists of the LFA-1/ICAM-1 interaction, which is relevant in immunology and cancer. nih.govnih.govdoi.org This demonstrates the potential for discovering new uses for the diazepane ring system.

Exploring Novel Reactivity: The functional groups on this compound, particularly the reactive chloro-substituent on the pyrimidine ring, serve as a handle for further chemical modification. Future work will undoubtedly explore displacing this chlorine with a wide variety of nucleophiles to create a new generation of derivatives. This exploration aims to develop compounds with enhanced biological activity, such as potent anticancer agents that target specific enzymes like EGFR/VEGFR-2. frontiersin.org

| Exploration Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Combinatorial Library Synthesis | Rapidly creating a large, diverse set of molecules around a common core. | Identification of new structures with high biological activity from a large pool. | nih.govnih.gov |

| Scaffold Hopping/Decoration | Modifying the core diazepane or pyrimidine structure to find new activities. | Discovery of novel inhibitors for targets like LFA-1 or protein kinases. | nih.govmdpi.com |

| Targeted Synthesis | Designing and synthesizing specific derivatives to interact with a known biological target. | Development of potent and selective agents, such as anticancer drugs. | frontiersin.orgarabjchem.org |

| Exploring Uncharted Chemical Space | Using computational algorithms to identify and then synthesize entirely new classes of feasible molecules. | Discovery of compounds with unprecedented structures and functions. | nih.govresearchgate.net |

Q & A

Q. How can the synthesis of 1-(2-Chloropyrimidin-4-yl)-1,4-diazepane be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a chloropyrimidine derivative and 1,4-diazepane. Key optimizations include:

- Solvent Selection: Polar aprotic solvents like DMF or THF enhance reactivity (e.g., THF was used in U-2 synthesis ).

- Catalysts: Potassium carbonate and iodide are common bases/catalysts to deprotonate amines and facilitate substitution (as seen in analogous diazepane derivatives ).

- Purification: Column chromatography (silica/alumina) with gradients of chloroform/methanol (95:5) effectively isolates the product .

Q. Table 1: Representative Synthesis Conditions

| Reactants | Solvent | Catalyst | Yield | Purity Method | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine + 1,4-diazepane | THF | K₂CO₃ | 38–69% | Column Chromatography | |

| Halopyrimidine + Diazepane (general) | DMF | KI/K₂CO₃ | 40–70% | NMR, LC/MS |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regioselectivity and substitution patterns. For example, aromatic protons in chloropyrimidine appear as distinct singlets (δ 7.3–8.0 ppm) .

- Mass Spectrometry (LC/MS): Determines molecular ion peaks (e.g., [M+H]) and validates purity (>95%) .

- Elemental Analysis: Matches calculated vs. experimental C/H/N ratios to confirm stoichiometry .

Q. How can computational methods predict electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic Potential Maps: Identifies electrophilic sites (e.g., chloropyrimidine's C-2 position) prone to nucleophilic attack .

- HOMO-LUMO Gaps: Predicts charge-transfer behavior, relevant for interactions with biological targets .

- Thermodynamic Stability: Gibbs free energy calculations assess synthetic feasibility under varying conditions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications: Introduce substituents at the pyrimidine (e.g., fluoro, methyl) or diazepane (e.g., methyl, aryl) positions to assess steric/electronic effects .

- Biological Assays: Test analogs against target receptors (e.g., dopamine D3 or Rho kinase) to correlate substituents with potency. For example, 1-(2,4-dichlorophenyl) derivatives showed enhanced receptor binding .

- Data Analysis: Use multivariate regression to quantify substituent contributions to activity (e.g., Hammett σ values for electronic effects) .

Q. Table 2: SAR Examples from Analogous Compounds

Q. What strategies resolve conformational isomerism in 1,4-diazepane derivatives?

Methodological Answer:

- Dynamic NMR: Detect slow interconversion of chair/twist-boat conformers at low temperatures (e.g., −90°C in CDCl₃) .

- X-ray Crystallography: Resolve solid-state conformations; diazepane rings often adopt chair-like geometries stabilized by intramolecular H-bonding .

- Molecular Dynamics Simulations: Model solvent-dependent conformational equilibria (e.g., aqueous vs. nonpolar environments) .

Q. How to address contradictions in biological data across studies?

Methodological Answer:

- Control for Purity: Ensure >95% purity via HPLC and elemental analysis; impurities (e.g., unreacted halide) may skew results .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., haloperidol for D3 assays) .

- Meta-Analysis: Compare datasets using tools like PCA to identify outliers or confounding variables (e.g., solvent residues in biological assays) .

Q. What considerations are critical for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Metabolic Stability: Assess hepatic microsome clearance (human/rodent) to predict half-life; diazepane rings often undergo CYP3A4-mediated oxidation .

- Blood-Brain Barrier Penetration: LogP values ~2–3 (calculated via DFT) suggest moderate permeability, validated via in situ perfusion models .

- Toxicity Screening: Monitor off-target effects (e.g., hERG inhibition) using patch-clamp assays .

Q. How to navigate prior art in synthetic route design for novel derivatives?

Methodological Answer:

- Patent Mining: Use databases like USPTO or Espacenet to identify protected routes (e.g., U.S. Patent 7,951,797 for diazepane-based orexin antagonists) .

- Route Diversification: Avoid patented steps (e.g., alternative catalysts like Cs₂CO₃ instead of K₂CO₃) .

- Open-Source Tools: Leverage PubChem and Reaxys for non-proprietary synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.